BiPNQ Exhibits Defined Solid-State Polymorphism Critical for Reproducible Formulation and Bioactivity
BiPNQ exists in at least two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which exhibit significantly different thermal behaviors and PXRD patterns [1]. This polymorphism is a key differentiator from many in-class naphthoquinone analogs that may not have been characterized for solid-state variability, which is a critical quality attribute for reproducibility in biological assays and preclinical development.
| Evidence Dimension | Number of characterized crystalline forms |
|---|---|
| Target Compound Data | Two characterized forms: anhydrous (BiPNQ-I) and solvate (BiPNQ-s) |
| Comparator Or Baseline | Many in-class naphthoquinone analogs (unreported polymorphism) |
| Quantified Difference | Characterized polymorphism vs. unreported solid-state variability |
| Conditions | Crystallization from absolute methanol and 2-propanol-water; characterized by DSC, TG, FTIR, PXRD, Hot Stage, and Confocal Microscopy |
Why This Matters
Characterized polymorphism ensures batch-to-batch consistency in solubility and dissolution, which is essential for reproducible in vitro and in vivo anti-T. cruzi activity measurements.
- [1] Sperandeo NR, Faudone SN. Evidence of Polymorphism on the Antitrypanosomal Naphthoquinone (4E)-2-(1H-Pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one. Sci Pharm. 2013;81(3):855-864. View Source
